molecular formula C12H22N2O B14597285 1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- CAS No. 61171-60-6

1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl-

Cat. No.: B14597285
CAS No.: 61171-60-6
M. Wt: 210.32 g/mol
InChI Key: BUTUOBUWYFIGSZ-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is known for its stability and distinctive chemical properties, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- typically involves a series of organic reactions. One common method includes the reaction of a Schiff base with acetoacetic acid amide in absolute ethanol. The mixture is kept at room temperature for several days, leading to the formation of crystals, which are then filtered, washed, and recrystallized .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents like hydrogen gas. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of 1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Azabicyclo[2.2.2]octane-3-carboxamide, 6,6,7,7-tetramethyl- stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific reactivity .

Properties

CAS No.

61171-60-6

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

6,6,7,7-tetramethyl-1-azabicyclo[2.2.2]octane-3-carboxamide

InChI

InChI=1S/C12H22N2O/c1-11(2)5-8-6-12(3,4)14(11)7-9(8)10(13)15/h8-9H,5-7H2,1-4H3,(H2,13,15)

InChI Key

BUTUOBUWYFIGSZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(N1CC2C(=O)N)(C)C)C

Origin of Product

United States

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